molecular formula C14H9FN2O B1332425 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 425658-37-3

2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No.: B1332425
CAS No.: 425658-37-3
M. Wt: 240.23 g/mol
InChI Key: UNQZNGMFGRJLEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is a chemical compound belonging to the class of imidazo[1,2-a]pyridines. This compound is characterized by the presence of a fluorophenyl group attached to the imidazo[1,2-a]pyridine core, which is further functionalized with a carbaldehyde group at the 3-position. Imidazo[1,2-a]pyridines are known for their wide range of applications in medicinal chemistry and material science due to their unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with 4-fluorobenzaldehyde under acidic conditions, followed by cyclization to form the imidazo[1,2-a]pyridine core. The reaction typically requires the use of a strong acid such as hydrochloric acid or sulfuric acid as a catalyst .

Another approach involves the use of multicomponent reactions, where 2-aminopyridine, 4-fluorobenzaldehyde, and an isocyanide are reacted together in the presence of a base such as triethylamine. This method allows for the efficient formation of the imidazo[1,2-a]pyridine core with high yields .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to ensure high yield and purity in industrial settings .

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is largely dependent on its interaction with molecular targets and pathways. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects .

Properties

IUPAC Name

2-(4-fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FN2O/c15-11-6-4-10(5-7-11)14-12(9-18)17-8-2-1-3-13(17)16-14/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNQZNGMFGRJLEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)C=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80351880
Record name 2-(4-fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809117
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

425658-37-3
Record name 2-(4-fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Reactant of Route 3
Reactant of Route 3
2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Reactant of Route 4
2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Reactant of Route 5
2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Reactant of Route 6
2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.